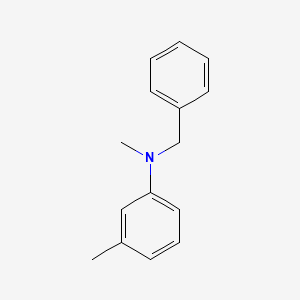

N-Benzyl-N,3-dimethylaniline

Description

Properties

CAS No. |

101663-45-0 |

|---|---|

Molecular Formula |

C15H17N |

Molecular Weight |

211.30 g/mol |

IUPAC Name |

N-benzyl-N,3-dimethylaniline |

InChI |

InChI=1S/C15H17N/c1-13-7-6-10-15(11-13)16(2)12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3 |

InChI Key |

PAAPAGLAGXSLNI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N(C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

N-Benzyl-N,3-dimethylaniline: Physicochemical Profiling and Advanced Synthetic Methodologies

Executive Summary N-Benzyl-N,3-dimethylaniline is a structurally versatile tertiary amine utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. This technical guide provides a rigorous examination of its molecular properties, structural elucidation, and a highly efficient, self-validating synthetic protocol leveraging room-temperature Chan-Lam cross-coupling.

Structural and Physicochemical Profiling

N-Benzyl-N,3-dimethylaniline (CAS RN: 101663-45-0) features an aniline core substituted with a benzyl group, an N-methyl group, and a meta-methyl (3-methyl) group. This specific substitution pattern creates a unique steric environment around the nitrogen center, influencing its nucleophilicity and basicity in downstream drug development applications.

The molecular formula is C15H17N . The molecular weight calculation is derived from its constituent atoms:

-

Carbon (15 atoms × 12.011 g/mol ) = 180.165 g/mol

-

Hydrogen (17 atoms × 1.008 g/mol ) = 17.136 g/mol

-

Nitrogen (1 atom × 14.007 g/mol ) = 14.007 g/mol

-

Total Molecular Weight = 211.308 g/mol (Standardized to 211.30 g/mol ).

Table 1: Fundamental Physicochemical Data

| Property | Value / Description |

| Chemical Name | N-Benzyl-N,3-dimethylaniline |

| CAS Registry Number | 101663-45-0 |

| Molecular Formula | C15H17N |

| Molecular Weight | 211.30 g/mol |

| Physical State (Standard Conditions) | Light Yellow Oil |

| Core Structural Motifs | Tertiary amine, Benzyl moiety, m-Tolyl group |

Strategic Synthetic Methodology: The Chan-Lam Cross-Coupling

Historically, the synthesis of sterically hindered tertiary amines like N-Benzyl-N,3-dimethylaniline relied on Buchwald-Hartwig amination. However, Buchwald-Hartwig conditions typically require high temperatures and expensive palladium catalysts, which can inadvertently trigger the debenzylation of the N-benzyl group due to Pd-mediated C-N bond cleavage.

To circumvent this, modern synthetic workflows employ the Chan-Lam C-N cross-coupling reaction . This method utilizes a square pyramidal copper complex, [Cu(DMAP)4I]I, allowing the reaction to proceed at room temperature. The causality here is clear: the mild conditions preserve the labile benzyl group while driving the transmetalation and reductive elimination steps with high thermodynamic efficiency 1.

Figure 1: Synthetic workflow for N-Benzyl-N,3-dimethylaniline via Chan-Lam coupling.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; the visual color changes and TLC progression inherently confirm the catalytic cycle's progression without requiring intermediate isolation.

-

Catalyst Preparation: Synthesize the [Cu(DMAP)4I]I catalyst via the disproportionation reaction of CuI and 4-dimethylaminopyridine (DMAP) in DMSO. Isolate the resulting square pyramidal complex.

-

Reaction Assembly: In a clean, dry reaction vial, combine N-benzyl-N-methylamine (1.0 mmol) and m-tolylboronic acid (1.2 mmol).

-

Catalyst Introduction: Add 2 mol% of the [Cu(DMAP)4I]I catalyst. The exceptionally low catalyst loading minimizes heavy metal residue in the final product.

-

Solvent Addition: Dissolve the mixture in 2.0 mL of methanol. Methanol acts as an optimal protic solvent that stabilizes the copper intermediates during the catalytic cycle.

-

Room Temperature Stirring: Stir the mixture at room temperature (approx. 25°C) open to the air. The presence of atmospheric oxygen is a critical mechanistic requirement, as it acts as the terminal oxidant to regenerate the Cu(II) active species.

-

In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC). The consumption of the secondary amine and the appearance of a new, less polar UV-active spot validates the forward progress of the coupling.

-

Workup and Purification: Upon completion, evaporate the methanol under reduced pressure. Partition the residue between ethyl acetate and water. Extract the organic layer, dry over anhydrous Na2SO4, and purify via silica gel column chromatography to yield N-Benzyl-N,3-dimethylaniline as a light yellow oil (approx. 87% yield).

Analytical Characterization and Self-Validation

To establish absolute trustworthiness in the synthesized batch, the molecular structure must be validated through orthogonal spectroscopic techniques. The following data acts as the definitive fingerprint for the C15H17N architecture 2.

-

Infrared (FT-IR) Spectroscopy: Key stretching frequencies at υ 2931 and 2850 cm⁻¹ confirm the presence of aliphatic C-H bonds (methyl and benzyl CH2 groups). The band at 1621 cm⁻¹ corresponds to the aromatic C=C stretching.

-

¹H NMR (300 MHz, CDCl3):

-

δ 7.34-7.25 (m, 6H): Represents the 5 protons of the benzyl aromatic ring and 1 proton from the m-tolyl ring.

-

δ 6.61-6.56 (m, 3H): Corresponds to the remaining 3 protons on the aniline core.

-

δ 4.55 (s, 2H): The diagnostic singlet of the benzylic methylene (-CH2-) protons.

-

δ 3.02 (s, 3H): The N-methyl protons.

-

δ 2.32 (s, 3H): The aromatic methyl (3-methyl) protons.

-

Figure 2: Logical relationship of analytical techniques for structural validation.

The integration of the ¹H NMR signals perfectly matches the 17 protons dictated by the C15H17N molecular formula, providing a closed-loop validation of the synthesized product.

References

- Benchchem.

- Roy, S., et al. (2015). "A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I as catalyst". RSC Advances, 5(112), 92534-92538.

Sources

A Technical Guide to the Physical Properties of Tertiary Amine Intermediates for Dyes

Introduction

Tertiary amines are a cornerstone in the synthesis of a vast array of dyes, serving as pivotal intermediates that dictate the final properties of the colorant. These organic compounds, characterized by a nitrogen atom bonded to three organic substituents, are integral to the formation of numerous dye classes, including the vibrant triarylmethane and xanthene dyes.[1][2] The lone pair of electrons on the nitrogen atom makes these molecules both basic and nucleophilic, a characteristic that dominates their chemical reactivity and is fundamental to their role in dye synthesis.[3] A comprehensive understanding of the physical properties of these intermediates is not merely an academic exercise; it is a critical prerequisite for the rational design, synthesis, and optimization of dyes with desired characteristics such as hue, fastness, and application suitability.

This guide provides an in-depth exploration of the core physical properties of tertiary amine dye intermediates. It is intended for researchers, scientists, and professionals in the field of dye chemistry and drug development, offering both foundational knowledge and practical, field-proven insights into the causality behind experimental choices.

Core Physical Properties and Their Significance

The physical characteristics of tertiary amine intermediates have a profound impact on every stage of a dye's lifecycle, from its synthesis in the reactor to its performance on a substrate. The following sections delve into the most critical of these properties.

Solubility: The Medium of Reaction and Application

The solubility of a tertiary amine intermediate governs its behavior in a given solvent system, which is a fundamental principle in crystallization, extraction, and chromatography.[4] The adage "like dissolves like" is a useful starting point; polar solvents tend to dissolve polar compounds, while nonpolar solvents are suitable for nonpolar compounds.[4][5]

-

Significance: In dye synthesis, the solubility of the tertiary amine intermediate directly influences reaction kinetics. For a reaction to proceed efficiently, the reactants must be in the same phase. Poor solubility can lead to sluggish or incomplete reactions, impacting yield and purity. Furthermore, solubility is paramount during the purification stages, where techniques like recrystallization are employed to isolate the desired product. In the final application of the dye, its solubility in the application medium (e.g., water for textile dyeing) is a key determinant of its effectiveness.

-

Structural Influence: The solubility of amines is a balance between the polar amino group and the non-polar hydrocarbon portion of the molecule. Lower molecular weight aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds.[6][7][8][9][10] However, as the size of the non-polar alkyl or aryl groups increases, the solubility in water decreases.[8][9][10] Aromatic amines, such as aniline derivatives, tend to have lower water solubility because the lone pair of electrons on the nitrogen can be delocalized into the benzene ring, reducing its ability to form hydrogen bonds.[11][12] Most amines are, however, soluble in organic solvents like alcohols, ethers, and benzene.[3][7][9][10]

Melting and Boiling Points: Indicators of Purity and Stability

The melting and boiling points are fundamental physical constants that provide insights into the purity and intermolecular forces of a compound.

-

Significance: A sharp and defined melting point is a strong indicator of a pure crystalline solid.[13] Impurities tend to depress the melting point and broaden the melting range.[13] For liquid tertiary amines, the boiling point is a critical parameter for purification by distillation. These properties also inform the safe handling and storage conditions of the intermediates.

-

Structural Influence: Tertiary amines, lacking a hydrogen atom on the nitrogen, cannot engage in intermolecular hydrogen bonding with each other.[6][7][8][10][14] Consequently, their boiling points are generally lower than those of primary and secondary amines of comparable molecular weight, which can form hydrogen bonds.[6][7][8][10] The boiling points of tertiary amines are more comparable to those of alkanes and ethers with similar molecular masses.[6][14] For example, N,N-dimethylaniline has a boiling point of 193-194 °C.[15][16][17]

Spectroscopic Properties: The Genesis of Color

The interaction of tertiary amine intermediates with electromagnetic radiation, particularly in the ultraviolet (UV) and visible regions, is the very basis of their function in creating color.

-

Significance: The UV-Vis spectrum of a molecule provides a "fingerprint" that can be used for both qualitative identification and quantitative analysis.[18] For dye intermediates, the key features of their UV-Vis spectra, such as the wavelength of maximum absorbance (λmax), are directly related to the color of the final dye. Tertiary amino groups often act as powerful auxochromes, which are groups that, when attached to a chromophore (the color-bearing part of the molecule), intensify the color. The electronic properties of the tertiary amine can significantly influence the electronic transitions within the dye molecule, thereby affecting its hue and intensity.[19]

-

Solvatochromism: A notable phenomenon in many dyes derived from tertiary amines is solvatochromism, where the color of the dye changes with the polarity of the solvent.[1][19] This is due to the differential stabilization of the ground and excited electronic states of the dye molecule by the solvent. Understanding the solvatochromic behavior of a dye is crucial for applications where the color needs to be consistent across different environments.

Thermal Stability: Ensuring Integrity from Synthesis to Application

The ability of a tertiary amine intermediate to withstand heat without decomposing is a critical factor for both safety and the quality of the final dye.

-

Significance: Many dye synthesis reactions are carried out at elevated temperatures. An intermediate with poor thermal stability can decompose, leading to the formation of impurities and a reduction in yield. Furthermore, the thermal stability of the final dye is often a key performance criterion, especially for applications involving high temperatures, such as in certain printing processes or for coloring plastics. Tertiary amines are generally found to be more thermally stable than their primary and secondary counterparts.[20]

-

Analysis: Thermogravimetric analysis (TGA) is a powerful technique for assessing the thermal stability of a compound.[21][22][23][24] TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of the decomposition temperature.[21][22][24]

Standardized Characterization Methodologies

To ensure the reliability and reproducibility of data, the physical properties of tertiary amine intermediates should be determined using standardized experimental protocols.

Experimental Protocol 1: Determination of Solubility

This protocol outlines a qualitative and semi-quantitative method for determining the solubility of a tertiary amine intermediate in various solvents.

Objective: To assess the solubility of a tertiary amine intermediate in water, a polar organic solvent (e.g., ethanol), and a nonpolar organic solvent (e.g., hexane).

Materials:

-

Tertiary amine intermediate sample

-

Distilled water

-

Ethanol (95%)

-

Hexane

-

Test tubes and rack

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Qualitative Assessment:

-

Label three test tubes: "Water," "Ethanol," and "Hexane."

-

Place a small, consistent amount (e.g., a pea-sized portion or approximately 25 mg) of the solid tertiary amine intermediate into each test tube.[25] If the intermediate is a liquid, add 1-2 drops.

-

To each respective test tube, add 1 mL of the corresponding solvent.

-

Vigorously shake or vortex each tube for 10-20 seconds.[4]

-

Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble (remains as a distinct phase).[4]

-

-

Semi-Quantitative Assessment (Shake-Flask Method):

-

For a more quantitative measure, an excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.[5]

-

The vial is agitated at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[5]

-

The undissolved solid is then separated from the saturated solution by centrifugation and filtration.[5]

-

The concentration of the solute in the filtrate is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).[5]

-

Experimental Protocol 2: Melting Point Determination

This protocol describes the determination of the melting point range of a solid tertiary amine intermediate using the capillary method.

Objective: To determine the melting point range of a solid tertiary amine intermediate as an indicator of its purity.

Materials:

-

Solid tertiary amine intermediate sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if sample needs to be powdered)

Procedure:

-

Sample Preparation:

-

Ensure the sample is dry and finely powdered.

-

Carefully pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

-

Measurement:

-

Place the capillary tube in the heating block of the melting point apparatus.[26]

-

For an unknown compound, a rapid initial determination can be performed by heating quickly to get an approximate melting point.[13]

-

For a more accurate measurement, heat the sample at a slower rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.[13]

-

Record the temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes liquid (final melting point). This range is the melting point of the sample.

-

Experimental Protocol 3: UV-Vis Spectroscopy

This protocol details the procedure for obtaining the UV-Vis absorption spectrum of a tertiary amine intermediate.

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity of a tertiary amine intermediate.

Materials:

-

Tertiary amine intermediate sample

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the tertiary amine intermediate of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of dilutions to create a calibration curve.

-

-

Measurement:

-

Turn on the spectrophotometer and allow it to warm up.[27]

-

Fill a cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument.[27]

-

Replace the blank with a cuvette containing one of the sample solutions.

-

Scan across the desired wavelength range (e.g., 200-800 nm) and record the absorbance spectrum.[28]

-

Identify the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of each of the standard solutions at λmax.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus concentration.

-

The molar absorptivity (ε) can be calculated from the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length (typically 1 cm), and c is the molar concentration.

-

Experimental Protocol 4: Thermogravimetric Analysis (TGA)

This protocol outlines the use of TGA to evaluate the thermal stability of a tertiary amine intermediate.

Objective: To determine the decomposition temperature of a tertiary amine intermediate.

Materials:

-

Tertiary amine intermediate sample

-

Thermogravimetric analyzer (TGA)

-

Sample pans (e.g., aluminum or platinum)

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA sample pan.

-

-

Measurement:

-

Place the sample pan in the TGA furnace.

-

Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range in a controlled atmosphere (e.g., nitrogen or air).

-

The instrument will continuously record the mass of the sample as a function of temperature.

-

-

Data Analysis:

-

The resulting TGA curve plots the percentage of initial mass versus temperature.

-

The onset temperature of mass loss is typically taken as the decomposition temperature. The first derivative of the TGA curve can be used to more precisely identify the temperature of the maximum rate of decomposition.[22]

-

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data on the physical properties of common tertiary amine dye intermediates are summarized below.

Table 1: Physical Properties of Common Tertiary Amine Dye Intermediates

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | 1.5-2.5[15][16] | 193-194[15][16][17] | Sparingly soluble in water[29]; soluble in organic solvents.[7][30] |

| Michler's Ketone | C₁₇H₂₀N₂O | 268.35 | 174-176[31][32][33] | >360 (decomposes)[31][32][34] | Insoluble in water; soluble in hot benzene, slightly soluble in ethanol and ether.[31][33] |

Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams are provided.

Caption: Workflow for characterizing a novel tertiary amine intermediate.

Caption: Influence of molecular structure on physical properties.

Conclusion

The physical properties of tertiary amine intermediates are inextricably linked to the successful development and application of dyes. A thorough characterization of these properties, guided by standardized methodologies, provides the foundational data necessary for process optimization, quality control, and the prediction of dye performance. By understanding the causal relationships between molecular structure and physical behavior, researchers and scientists can more effectively design and synthesize novel dyes with tailored characteristics to meet the ever-evolving demands of the industry. This guide has provided a comprehensive overview of these critical properties and the experimental frameworks for their evaluation, empowering professionals in the field to advance the science of color.

References

-

PubChem. 4,4'-Bis(dimethylamino)benzophenone. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Ottokemi. N-N-Dimethylaniline, 98% 121-69-7 India. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

unraveling the solvatochromism of a triarylmethane dye by resonance raman spectroscopy. [Link]

-

ChemBK. Michlers Ketone. [Link]

-

Stenutz. N,N-dimethylaniline. [Link]

-

The Good Scents Company. N,N-dimethyl aniline, 121-69-7. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Lambda Photometrics. Melting Point Determination. [Link]

-

Solubility of Organic Compounds. [Link]

-

N,N-dimethylaniline. [Link]

-

ATRIA. What does thermogravimetric analysis (TGA) measure? [Link]

-

PMC. Solvatochromic and Single Crystal Studies of Two Neutral Triarylmethane Dyes with a Quinone Methide Structure. [Link]

-

Chemistry LibreTexts. 15.12: Physical Properties of Amines. [Link]

-

NCERT 12 Chemistry. 9.5 Physical Properties. [Link]

-

Mettler Toledo. UV/Vis Spectroscopy Guide | Principles, Equipment & More. [Link]

-

Melting point determination. [Link]

-

Wikipedia. Thermogravimetric analysis. [Link]

-

Wikipedia. Amine. [Link]

-

Amines and Heterocycles. [Link]

-

NETZSCH. Thermogravimetric Analyzer (TGA). [Link]

-

BYJU'S. Physical Properties of Amines. [Link]

-

1 Operating Procedure for UV-Vis Spectroscope Purpose and Scope: Responsibilities: Definitions: Prerequisites: Precautions: [Link]

-

Amine compounds. [Link]

-

Lumen Learning. 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry. [Link]

-

ResearchGate. UV/visible spectra of triarylmethane dyes before and after degradation... [Link]

-

Vedantu. Physical Properties of Amines Explained with Examples. [Link]

-

ResearchGate. UV/visible spectra of triarylmethane dyes before and after degradation... [Link]

-

MxRady. Mastering Spectrophotometry: Step-by-Step Guide to Using Spectrophotometers and UV Spectrometers. [Link]

-

BioResources. Thermogravimetric analysis (TGA) and determination of activation energies of waste paper products. [Link]

-

ACS Publications. Synthesis of Triarylmethane and Xanthene Dyes Using Electrophilic Aromatic Substitution Reactions | Journal of Chemical Education. [Link]

-

ResolveMass Laboratories Inc. What is TGA Analysis? Principles and Applications. [Link]

-

PMC. Impact of Solvent on the Thermal Stability of Amines. [Link]

-

Universal Lab Blog. The Operating Manual for UV-Vis Spectrophotometer. [Link]

-

Antioxidant Properties and Thermal Stability of Active Packaging Incorporated with Dyes. [Link]

-

Agilent. The Basics of UV-Vis Spectroscopy. [Link]

-

Chemistry LibreTexts. 23.1: Properties of amines. [Link]

-

SSERC. Melting point determination. [Link]

-

ResearchGate. (PDF) Stabilization of Natural Dyes by High Levels of Antioxidants. [Link]

-

ASTM International. E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. [Link]

-

PMC. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. [Link]

-

MDPI. Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends. [Link]

-

A.KRÜSS Optronic. Melting point determination. [Link]

Sources

- 1. Solvatochromic and Single Crystal Studies of Two Neutral Triarylmethane Dyes with a Quinone Methide Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ws [chem.ws]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. byjus.com [byjus.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. Physical Properties of Amines Explained with Examples [vedantu.com]

- 11. Amine - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 15. N,N-Dimethylaniline CAS#: 121-69-7 [m.chemicalbook.com]

- 16. N-N-Dimethylaniline, 98% 121-69-7 India [ottokemi.com]

- 17. N,N-dimethylaniline [stenutz.eu]

- 18. mt.com [mt.com]

- 19. scielo.br [scielo.br]

- 20. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. TGA, What does measure? [atriainnovation.com]

- 22. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 23. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 24. resolvemass.ca [resolvemass.ca]

- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 26. lambdaphoto.co.uk [lambdaphoto.co.uk]

- 27. mxrady.com [mxrady.com]

- 28. mse.washington.edu [mse.washington.edu]

- 29. N,N-dimethyl aniline, 121-69-7 [thegoodscentscompany.com]

- 30. N,N-dimethylaniline [chemister.ru]

- 31. Michler's ketone CAS#: 90-94-8 [m.chemicalbook.com]

- 32. Michler's ketone - Safety Data Sheet [chemicalbook.com]

- 33. chembk.com [chembk.com]

- 34. 4,4'-Bis(dimethylamino)benzophenone | C17H20N2O | CID 7031 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Toxicity Profiling and Handling Protocols for N-Alkyl-N-Benzyl Anilines

Executive Summary & Chemical Profiling

N-alkyl-N-benzyl anilines, including N-benzyl-N-methylaniline and N-benzyl-N-ethylaniline , are critical organic building blocks frequently utilized in the synthesis of dyes, photographic intermediates, and pharmaceutical precursors[1]. While highly versatile, these aromatic amines present profound occupational hazards.

Understanding their physicochemical properties is the first step in risk mitigation. For instance, N-benzyl-N-ethylaniline presents as a colorless to light-yellow liquid that is highly lipophilic, completely insoluble in water, and denser than water (specific gravity ~1.034)[2],[3]. These exact properties—lipophilicity and density—dictate both their biological absorption rates and the specific engineering controls required for safe handling[4].

Mechanisms of Toxicity: The Pathophysiology

As researchers, we must understand why a chemical is toxic to design self-validating safety systems. The primary toxicological threat of N-alkyl-N-benzyl anilines is their ability to induce methemoglobinemia [5],[6].

-

Absorption & Metabolism: Due to their high lipophilicity, these compounds rapidly penetrate dermal layers and mucosal membranes, bypassing initial physical barriers[2]. Once in systemic circulation, the compounds undergo hepatic metabolism. While dealkylation occurs, the critical toxicological driver is the N-hydroxylation of the aniline core catalyzed by Cytochrome P450 enzymes[6].

-

Oxidative Stress in Erythrocytes: The resulting N-hydroxyarylamine metabolites enter red blood cells and act as aggressive oxidizing agents. They oxidize the ferrous iron (Fe²⁺) within hemoglobin into the ferric state (Fe³⁺), producing methemoglobin.

-

Clinical Onset: Methemoglobin is incapable of binding and transporting oxygen. This induces a state of functional anemia and severe tissue hypoxia. Clinical manifestations include cyanosis (a distinct bluish discoloration of the skin and mucous membranes), dyspnea (labored breathing), tachycardia, central nervous system (CNS) depression, and, in severe exposure cases, convulsions and death[5].

Metabolic pathway of N-alkyl-N-benzyl anilines leading to methemoglobinemia.

Quantitative Toxicity Data & Hazard Classification

To standardize risk assessment, the following table synthesizes the Globally Harmonized System (GHS) classifications for the two most common derivatives, derived from authoritative [7],[8].

| Chemical Name | CAS Number | GHS Hazard Classifications | Key Hazard Statements (H-Codes) |

| N-Benzyl-N-methylaniline | 614-30-2 | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[7] |

| N-Benzyl-N-ethylaniline | 92-59-1 | Acute Tox. 4 (Oral/Dermal/Inhal.), STOT SE 3 | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[8],[9] |

Engineering Controls & Handling Precautions

A self-validating safety protocol removes the reliance on human perfection by implementing hard engineering controls.

-

Ventilation: These compounds generate vapors that are significantly heavier than air (Vapor Density ~7.28 relative to air)[3]. They will sink and accumulate in low-lying or confined areas. All handling, transferring, and synthesis must occur within a certified, continuous-flow chemical fume hood[5].

-

Personal Protective Equipment (PPE): Standard latex gloves offer insufficient protection against highly lipophilic aromatic amines. Impermeable gloves (e.g., tested Nitrile or Viton) must be utilized, as the lipophilicity of the compound facilitates rapid dermal penetration, accelerating systemic toxicity[10]. Tightly fitting safety goggles and flame-resistant lab coats are mandatory.

-

Storage Incompatibilities: Store in tightly closed containers in a cool, dry environment. They must be strictly segregated from strong oxidizing agents, acids, and acid chlorides, which can trigger violent exothermic reactions[8],[4].

Emergency Response & Decontamination Workflow

In the event of a spill, standard aqueous cleanup is not just ineffective—it is dangerous. Because N-benzyl-N-ethylaniline is denser than water and completely insoluble, flushing a spill with water will not dilute the chemical. Instead, it will transport the dense, toxic organic phase into municipal drains or porous substrates[2],[4].

Step-by-Step Spill Methodology:

-

Detection & Evacuation: Immediately halt operations. Isolate the spill area in all directions for a minimum radius of 50 meters (150 feet) for liquids[4],[3].

-

PPE Donning: Emergency responders must don Self-Contained Breathing Apparatus (SCBA) and fully encapsulating, chemical-resistant suits before entering the hot zone[5],[9].

-

Containment: Prevent any runoff into storm sewers. Cover the spill entirely with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[5]. Never use combustible absorbents like sawdust.

-

Cleanup & Neutralization: Sweep up the absorbed mixture using non-sparking tools to prevent ignition of co-located flammable vapors. Place the saturated absorbent into a clearly labeled, sealable hazardous waste drum[10].

-

Waste Disposal & Validation: Ventilate the area thoroughly. Only after the bulk liquid is physically removed should the spill site be washed with a specialized solvent or detergent, ensuring all wash liquids are also captured for hazardous waste disposal[6].

Step-by-step spill response and decontamination workflow for N-alkyl-N-benzyl anilines.

References

-

Cole-Parmer. "Material Safety Data Sheet - N-Benzyl-N-Ethylaniline, 99+%". Retrieved from [Link]

-

National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 7098, N-Ethyl-N-benzylaniline". Retrieved from [Link]

-

Haz-Map. "N-Ethyl-N-benzylaniline - Hazardous Agents". Retrieved from[Link]

Sources

- 1. N-Ethyl-N-benzylaniline - Hazardous Agents | Haz-Map [haz-map.com]

- 2. N-Ethyl-N-benzylaniline | C15H17N | CID 7098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-ETHYL-N-BENZYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. N-ETHYL-N-BENZYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. N-Benzyl-N-methylaniline | 614-30-2 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. echemi.com [echemi.com]

Methodological & Application

Application Note: N-Benzyl-N,3-dimethylaniline as a High-Affinity Coupling Component in Acid Dye Synthesis

Target Audience: Chemical Biologists, Materials Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary

N-Benzyl-N,3-dimethylaniline (also known as N-benzyl-N-methyl-m-toluidine) is a highly versatile tertiary aromatic amine utilized extensively as a coupling component in the synthesis of advanced acid dyes. For researchers developing biochemical probes, dyes derived from this precursor—and its close structural analogs—are invaluable for protein quantification, histological staining, and bioconjugation. This application note details the mechanistic rationale and validated protocols for utilizing N-benzyl-N,3-dimethylaniline in the synthesis of both Azo and Triphenylmethane acid dyes.

Mechanistic Insights & Structural Rationale (E-E-A-T)

As a coupling component, N-benzyl-N,3-dimethylaniline offers distinct chemical and biological advantages that dictate its use in probe development:

-

Regioselective Electrophilic Aromatic Substitution: The electron-donating dialkylamino group strongly activates the aromatic ring. Crucially, the methyl group at the 3-position (meta to the amine) reinforces this activation at the 4-position. Steric hindrance from both the bulky N-benzyl group and the meta-methyl group completely blocks ortho-substitution. This causality ensures that electrophilic attack (whether by a diazonium salt or a benzaldehyde) occurs exclusively at the para position, preventing the formation of complex isomer mixtures and ensuring high-yield, optically pure products[1].

-

Enhanced Protein Binding Affinity: Acid dyes synthesized from N-benzyl-N-alkyl-m-toluidines are the foundational chromophores for Coomassie-type stains (e.g., Acid Blue 90, 91, 104, and 109)[2]. The N-benzyl moiety facilitates profound non-covalent interactions—specifically van der Waals forces and

stacking—with aromatic amino acid residues (phenylalanine, tryptophan, and tyrosine) in hydrophobic protein pockets. -

Spectral Tunability: The compound's specific NMR signature (characterized by N-CH

at

Synthetic Workflows

Fig 1: Synthetic pathways of N-Benzyl-N,3-dimethylaniline into Azo and Triphenylmethane acid dyes.

Experimental Protocols

Protocol A: Synthesis of a Triphenylmethane Acid Dye (Protein Probe Analog)

This protocol describes the condensation of N-benzyl-N,3-dimethylaniline with a substituted benzaldehyde to form a leuco dye, followed by oxidation.

Step-by-Step Methodology:

-

Condensation: Dissolve 2.0 equivalents of N-benzyl-N,3-dimethylaniline in an aqueous oxalic acid solution (concentration ~2.0% w/v). Add 1.0 equivalent of p-diethylaminobenzaldehyde.

-

Causality Check: Utilizing oxalic acid (maintaining pH < 1.5) as a catalyst is vastly superior to mineral acids (like HCl or H

SO

-

-

Reflux & Isolation: Reflux the mixture at 100°C for 12 hours. The leuco dye product will precipitate out of the solution during the condensation reaction[3]. Isolate the leuco base via vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

-

Self-Validation: The spontaneous precipitation of the leuco base serves as a visual confirmation of successful condensation.

-

-

Oxidation: Dissolve the purified leuco dye in a buffer solution consisting of acetic acid and oxalic acid. Cool the solution to 5°C. Rapidly add a stoichiometric amount of sodium dichromate (Na

Cr-

Causality Check: The acetic/oxalic acid buffer controls the oxidation potential. Rapid addition at low temperatures prevents over-oxidation into destructive quinonoid byproducts, ensuring the stable formation of the final triarylmethane dye.

-

-

Purification: Precipitate the final acid dye using sodium sulfate (salting out), collect via filtration, and dry under vacuum.

Protocol B: Synthesis of an Azo Acid Dye (Histological Stain)

This protocol outlines the diazo coupling of sulfanilic acid with N-benzyl-N,3-dimethylaniline.

Step-by-Step Methodology:

-

Diazotization: Suspend 1.0 equivalent of sulfanilic acid in 0.1 M HCl. Cool to 0–5°C using an ice bath. Slowly add 1.05 equivalents of sodium nitrite (NaNO

) dissolved in water, maintaining the temperature strictly below 5°C.-

Causality Check: Diazonium salts are highly unstable. Exceeding 5°C will cause the intermediate to irreversibly decompose into phenols and nitrogen gas.

-

Self-Validation: Validate the completion of diazotization by spotting the reaction mixture on starch-iodide paper; an immediate blue-black color confirms the presence of slight excess nitrous acid.

-

-

Coupling Preparation: In a separate flask, dissolve 1.0 equivalent of N-benzyl-N,3-dimethylaniline in a minimal volume of glacial acetic acid.

-

Diazo Coupling: Add the amine solution dropwise to the diazonium salt while vigorously stirring. Adjust the pH to 3.5 using a sodium acetate buffer. Stir for 4 hours at 0–5°C.

-

Causality Check: N-benzyl-N,3-dimethylaniline is a tertiary amine. At pH < 3, the amine is fully protonated (ammonium ion), strongly deactivating the ring toward electrophilic attack. At pH > 5, the diazonium salt degrades. Maintaining pH 3.5 provides the optimal equilibrium, ensuring enough free base is present for efficient coupling.

-

-

Isolation: Allow the mixture to warm to room temperature. Filter the brightly colored precipitated azo dye, wash with brine, and recrystallize from hot ethanol.

Quantitative Data Presentation

The following table summarizes the physicochemical properties of the dyes synthesized using N-benzyl-N,3-dimethylaniline as the core coupling component.

| Property | Azo Acid Dye Derivative | Triphenylmethane Acid Dye Derivative |

| Primary Application | Histological tissue staining | Protein quantification (Bradford), SDS-PAGE |

| Absorption Max ( | 450 - 550 nm (Highly tunable) | 580 - 620 nm (Anionic form) |

| Molar Extinction Coefficient | ~25,000 - 40,000 M | ~80,000 - 100,000 M |

| Protein Binding Mechanism | Ionic (Lys/Arg) & moderate hydrophobic | Strong hydrophobic (Phe/Trp/Tyr) & Ionic |

| Synthesis Yield | 75 - 85% | 60 - 70% |

References

-

Title: A quick Chan-Lam C–N and C–S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I as catalyst Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

- Source: United States Patent and Trademark Office (US4180513A)

Sources

Applications of N-benzyl Toluidine Derivatives in Photosensitizers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Role of N-benzyl Toluidine Derivatives as Key Intermediates in Photosensitizer Synthesis

N-benzyl toluidine derivatives are a class of aromatic amines that serve as crucial building blocks in the synthesis of various organic molecules.[1] Their structure, which includes a reactive secondary or tertiary amine and an activated aromatic ring, makes them ideal precursors for creating larger, more complex photosensitive dyes. While not typically employed as photosensitizers in their own right, their true value lies in their role as key intermediates for commercially significant photosensitizers, such as triarylmethane and rhodamine dyes.[1] These dyes have found widespread use in diverse scientific applications, including as photosensitizers in photodynamic therapy (PDT), as fluorescent labels, and in photopolymerization processes.

This technical guide provides an in-depth exploration of the synthesis of N-benzyl toluidine derivatives and their subsequent application in the creation of potent photosensitizers. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss methods for evaluating the photosensitizing efficacy of the resulting compounds.

Section 1: Synthesis of a Key Intermediate: N-Benzyl-N-ethyl-m-toluidine

A common and versatile N-benzyl toluidine derivative used in dye synthesis is N-Benzyl-N-ethyl-m-toluidine.[1] Its synthesis is typically achieved through the alkylation of m-toluidine.[1]

Protocol 1: Synthesis of N-Benzyl-N-ethyl-m-toluidine

This protocol details the synthesis of N-Benzyl-N-ethyl-m-toluidine, a tertiary aromatic amine that is a vital precursor in the manufacturing of certain dyes.[1]

Materials:

-

m-Toluidine

-

Benzyl chloride

-

Ethyl bromide

-

Sodium carbonate

-

Ethanol

-

Reaction flask with reflux condenser

-

Heating mantle

-

Stir plate and stir bar

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a reaction flask equipped with a reflux condenser and a stir bar, dissolve m-toluidine (1 equivalent) and sodium carbonate (2.2 equivalents) in ethanol.

-

Slowly add benzyl chloride (1.1 equivalents) to the stirred solution.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the initial benzylation is complete, cool the reaction mixture to room temperature.

-

Slowly add ethyl bromide (1.1 equivalents) to the mixture.

-

Return the mixture to reflux and maintain for an additional 4-6 hours, continuing to monitor by TLC until the starting material is consumed.

-

Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.

-

Remove the ethanol solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude N-Benzyl-N-ethyl-m-toluidine can be purified by vacuum distillation or column chromatography to yield a yellow to light brown liquid.[1]

Causality Behind Experimental Choices:

-

Sodium Carbonate: This base is used to neutralize the hydrochloric acid and hydrobromic acid that are byproducts of the N-alkylation reactions, driving the reaction to completion.

-

Stepwise Alkylation: While a one-pot reaction is possible, a stepwise addition of the alkylating agents (benzyl chloride followed by ethyl bromide) can offer better control over the reaction and potentially higher yields of the desired tertiary amine.

-

TLC Monitoring: Regular monitoring of the reaction by TLC is crucial to determine the optimal reaction time and to ensure the complete consumption of the starting materials, preventing unnecessary side reactions or prolonged heating.

Section 2: From Intermediate to Photosensitizer: Synthesis of a Triarylmethane Dye

Triarylmethane dyes are a class of intensely colored compounds with applications as photosensitizers.[2][3] Their synthesis often involves the condensation of an N-benzyl toluidine derivative with a benzaldehyde derivative.

Protocol 2: Synthesis of a Victoria Blue Analogue

This protocol describes the synthesis of a Victoria Blue-type triarylmethane dye, which are known to have potential applications in photochemotherapy.[2]

Materials:

-

N-Benzyl-N-ethyl-m-toluidine (2 equivalents)

-

4-(Diethylamino)benzaldehyde (1 equivalent)

-

Hydrochloric acid

-

Oxidizing agent (e.g., lead dioxide or chloranil)

-

Glacial acetic acid

-

Reaction flask

-

Stir plate and stir bar

Procedure:

-

In a reaction flask, condense two equivalents of N-Benzyl-N-ethyl-m-toluidine with one equivalent of 4-(diethylamino)benzaldehyde in the presence of a catalytic amount of hydrochloric acid.

-

The reaction mixture is typically heated to form the leuco base of the dye.

-

After the condensation is complete, the leuco base is oxidized to the final colored dye. This is achieved by adding an oxidizing agent, such as lead dioxide or chloranil, in a solution of glacial acetic acid.

-

The reaction mixture will develop an intense blue color.

-

The dye can be precipitated by the addition of a salt, such as sodium chloride, and then collected by filtration.

-

Further purification can be achieved by recrystallization.

Diagram: Synthesis of a Victoria Blue Analogue

Caption: Proposed synthesis of a Victoria Blue analogue.

Section 3: Mechanism of Action in Photodynamic Therapy

Photosensitizers derived from N-benzyl toluidine precursors, such as triarylmethane and rhodamine dyes, exert their therapeutic effects in PDT through the generation of reactive oxygen species (ROS).

Upon excitation with light of a specific wavelength, the photosensitizer transitions from its ground state (S₀) to an excited singlet state (S₁). It can then undergo intersystem crossing to a longer-lived excited triplet state (T₁). This triplet state photosensitizer can then interact with molecular oxygen (³O₂) in two ways:

-

Type I Reaction: The photosensitizer can transfer an electron to oxygen, producing a superoxide radical anion (O₂⁻•).

-

Type II Reaction: The photosensitizer can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂).

These ROS can then induce oxidative damage to cellular components, leading to cell death.

Diagram: Simplified Jablonski Diagram for a Photosensitizer

Caption: Simplified Jablonski diagram illustrating photosensitization.

Section 4: Protocols for Evaluating Photosensitizing Efficacy

Once a potential photosensitizer has been synthesized, its efficacy must be evaluated. This typically involves measuring its ability to generate singlet oxygen and assessing its phototoxicity in cell culture.

Protocol 3: Measurement of Singlet Oxygen Generation

Singlet oxygen production can be indirectly measured using a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with singlet oxygen.

Materials:

-

Photosensitizer stock solution

-

1,3-Diphenylisobenzofuran (DPBF) solution in a suitable solvent (e.g., DMSO or ethanol)

-

Spectrophotometer

-

Light source with a specific wavelength for exciting the photosensitizer

-

Cuvettes

Procedure:

-

Prepare a solution containing the photosensitizer and DPBF in a cuvette.

-

Measure the initial absorbance of the DPBF at its maximum absorption wavelength (around 410 nm).

-

Irradiate the solution with the light source.

-

At regular time intervals, stop the irradiation and measure the absorbance of the DPBF.

-

A decrease in the absorbance of DPBF over time indicates the generation of singlet oxygen.

-

The rate of DPBF bleaching can be compared to that of a standard photosensitizer (e.g., methylene blue) to determine the relative singlet oxygen quantum yield.

Protocol 4: In Vitro Phototoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to evaluate the cytotoxic effects of photosensitizers in cancer cell lines.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

96-well plates

-

Photosensitizer stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the photosensitizer and incubate for a specific period (e.g., 24 hours) to allow for cellular uptake.

-

Wash the cells to remove any extracellular photosensitizer.

-

Expose the cells to light of the appropriate wavelength and dose. A parallel set of plates should be kept in the dark as a control for dark toxicity.

-

After irradiation, incubate the cells for a further 24-48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of around 570 nm using a plate reader.

-

The cell viability can be calculated as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration of the photosensitizer that causes 50% inhibition of cell viability) can then be determined.

Section 5: Data Presentation

Table 1: Physicochemical Properties of N-Benzyl-N-ethyl-m-toluidine

| Property | Value | Source |

| CAS Number | 119-94-8 | [4][5] |

| Molecular Formula | C₁₆H₁₉N | [1][4] |

| Molecular Weight | 225.33 g/mol | [1][4] |

| Appearance | Yellow to light brown liquid | [1] |

| Boiling Point | 356.3 °C at 760 mmHg | [5] |

| Flash Point | 144.8 °C | [5] |

| Density | 1.02 g/cm³ | [5] |

Conclusion

N-benzyl toluidine derivatives are indispensable precursors in the synthesis of potent photosensitizers with significant applications in photodynamic therapy and other light-driven technologies. This guide has provided a comprehensive overview of the synthesis of a key N-benzyl toluidine intermediate and its subsequent conversion into a triarylmethane dye. Furthermore, we have outlined detailed protocols for the evaluation of the photosensitizing efficacy of these derivatives. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug development, and materials science, facilitating the exploration and development of novel photosensitizers for a range of applications.

References

-

Effect of molecular structure on the performance of triarylmethane dyes as therapeutic agents for photochemical purging of autologous bone marrow grafts from residual tumor cells. PubMed. Available at: [Link]

-

Triarylmethane dye. Wikipedia. Available at: [Link]

-

Singlet molecular oxygen photosensitized by Rhodamine dyes: correlation with photophysical properties of the sensitizers. ScienceDirect. Available at: [Link]

-

Understanding the Properties and Synthesis of N-Benzyl-N-ethyl-m-toluidine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- Triarylmethane dyes. Google Patents.

-

Physicochemical Properties and Photodynamic Activity of Novel Derivatives of Triarylmethane and Thiazine. ResearchGate. Available at: [Link]

-

Mitochondrial Effects of Triarylmethane Dyes. ResearchGate. Available at: [Link]

-

New photosensitizers for photodynamic therapy. PMC. Available at: [Link]

-

Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. MDPI. Available at: [Link]

-

N-Benzyl-N-ethyl-m-toluidine | C16H19N | CID 67076. PubChem. Available at: [Link]

-

Photodynamic Therapy Using Toluidine Blue O (TBO) Dye as a Photosensitizer against Leishmania major. PMC. Available at: [Link]

- Use of improved toluidine blue in photodynamic therapy. Google Patents.

-

Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. PMC. Available at: [Link]

-

Dye Sensitizers for Photodynamic Therapy. MDPI. Available at: [Link]

-

Singlet Oxygen Generation. K Ishii's Lab. Available at: [Link]

-

N-Benzyl-N-ethyl-m-toluidine. LookChem. Available at: [Link]

-

Photodynamic Therapy: From the Basics to the Current Progress of N-Heterocyclic-Bearing Dyes as Effective Photosensitizers. ResearchGate. Available at: [Link]

-

Rhodamine B Fluorescent Labeling. LifeTein Peptide Blog. Available at: [Link]

-

The photophysical properties of free toluidine blue and... ResearchGate. Available at: [Link]

-

N-Benzyl-o-toluidine | C14H15N | CID 79402. PubChem. Available at: [Link]

-

Emerging Strategies in Enhancing Singlet Oxygen Generation of Nano-Photosensitizers Toward Advanced Phototherapy. PMC. Available at: [Link]

-

Singlet oxygen generation and light stability of N-propylbenzene... ResearchGate. Available at: [Link]

- Fluorinated rhodamines as photostable fluorescent dyes for labelling and imaging techniques. Google Patents.

-

Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. PMC. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Effect of molecular structure on the performance of triarylmethane dyes as therapeutic agents for photochemical purging of autologous bone marrow grafts from residual tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triarylmethane dye - Wikipedia [en.wikipedia.org]

- 4. N-Benzyl-N-ethyl-m-toluidine | C16H19N | CID 67076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Benzyl-N-ethyl-m-toluidine|lookchem [lookchem.com]

Application Notes & Protocols: The Catalytic Utility of N-Benzyl-N,3-dimethylaniline in Modern Organic Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the catalytic applications of N-Benzyl-N,3-dimethylaniline. While not as ubiquitously cited as other common reagents, its structural features as a tertiary aniline make it an exemplary sacrificial catalyst in one of the most dynamic fields of organic chemistry: visible-light photoredox catalysis. Here, it functions as a potent electron donor to facilitate the generation of radical intermediates, enabling a variety of powerful bond-forming reactions under remarkably mild conditions.

Application Note 1: α-C-C Bond Formation via Photoredox-Generated Iminium Ions

Principle and Mechanism: The Aza-Henry (Nitro-Mannich) Reaction

Visible-light photoredox catalysis provides an elegant method for the functionalization of sp³ C-H bonds adjacent to the nitrogen atom in tertiary amines.[1][2] N-Benzyl-N,3-dimethylaniline serves as an ideal substrate and sacrificial electron donor in this context. The catalytic cycle, depicted below, is initiated by the excitation of a photocatalyst (PC), typically an iridium or ruthenium complex, with low-energy visible light.[3]

The excited-state photocatalyst (*PC) is a potent oxidant and readily engages in a single-electron transfer (SET) with the tertiary amine, which acts as a reductive quencher.[4] This generates the amine radical cation and the reduced form of the photocatalyst (PC•⁻). The amine radical cation is a key intermediate with a lowered pKa and weakened α-C-H bonds. Subsequent hydrogen atom transfer (HAT) or a sequence of deprotonation and a second oxidation event generates a highly electrophilic iminium ion.[3][5] This iminium ion is then trapped in situ by a nucleophile, such as a nitronate anion, to form a new C-C bond in an oxidative aza-Henry reaction.[1][6] The reduced photocatalyst is regenerated to its ground state by an oxidant (often atmospheric oxygen), completing the catalytic cycle.[1]

Causality Insight: The efficacy of N-Benzyl-N,3-dimethylaniline in this role is attributable to the electron-donating nature of the nitrogen lone pair, which facilitates the initial SET event. The presence of multiple α-protons (on the N-benzyl and N-methyl groups) provides sites for the formation of the crucial iminium ion intermediate.

Workflow & Mechanism Diagram: Photoredox Aza-Henry Reaction

Caption: Catalytic cycle for the photoredox-mediated Aza-Henry reaction.

Detailed Experimental Protocol: Synthesis of 2-nitro-1-phenyl-1-(phenyl(m-tolyl)amino)ethane

This protocol is adapted from established procedures for the oxidative aza-Henry reaction of N,N-dimethylanilines and should be considered a representative model.[1][4]

Materials & Equipment:

-

N-Benzyl-N,3-dimethylaniline (Substrate)

-

Nitromethane (Nucleophile)

-

fac-Ir(ppy)₃ or Ir(ppy)₂(dtbbpy)PF₆ (Photocatalyst, 1 mol%)

-

Acetonitrile (CH₃CN), anhydrous

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Blue LED light source (e.g., 450 nm, 34 W Kessil lamp)

-

Nitrogen or Argon supply for inert atmosphere

-

Standard laboratory glassware for workup and purification (separatory funnel, round-bottom flasks, silica gel for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the photocatalyst (e.g., Ir(ppy)₂(dtbbpy)PF₆, 0.01 mmol, 1 mol%).

-

Reagent Addition: Add N-Benzyl-N,3-dimethylaniline (1.0 mmol, 1.0 equiv.), followed by anhydrous acetonitrile (5.0 mL) and nitromethane (5.0 mmol, 5.0 equiv.).

-

Degassing (Optional but Recommended): To ensure an oxygen-free atmosphere for the initial steps (as O₂ is the terminal oxidant, its initial concentration should be low), subject the solution to three freeze-pump-thaw cycles or sparge with argon for 15-20 minutes. The reaction is typically run open to the air or under an air-filled balloon to allow for catalyst regeneration.[1]

-

Initiation of Reaction: Place the flask approximately 5-10 cm from the blue LED light source. Ensure efficient stirring and maintain a constant temperature (typically room temperature) using a fan or water bath.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until consumption of the starting amine is observed (typically 12-24 hours).

-

Workup: Upon completion, remove the light source and concentrate the reaction mixture under reduced pressure.

-

Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure aza-Henry product.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Data Summary: Representative Aza-Henry Reactions

The following table summarizes typical yields for the coupling of various N,N-dialkyl anilines with nitroalkanes, demonstrating the general applicability of this method.

| Entry | Amine Substrate | Nitroalkane | Product Yield (%) |

| 1 | N,N-dimethylaniline | Nitromethane | 96%[1] |

| 2 | N,N-dimethyl-p-toluidine | Nitromethane | 94%[1] |

| 3 | N-phenylpyrrolidine | Nitromethane | 81%[1] |

| 4 | N,N-dimethylaniline | Nitroethane | 88%[1] |

Application Note 2: α-C-C Bond Formation via Photoredox-Generated α-Amino Radicals

Principle and Mechanism: Direct α-Heteroarylation

An alternative and powerful pathway for amine functionalization involves the generation of a nucleophilic α-amino radical.[7] This approach is particularly effective for coupling with electron-deficient heteroaromatics.[8][9] Similar to the previous mechanism, the cycle begins with visible-light excitation of the photocatalyst and single-electron oxidation of N-Benzyl-N,3-dimethylaniline to its radical cation.

However, in this pathway, a mild base in the reaction medium deprotonates the α-C-H bond of the radical cation to form a neutral, highly nucleophilic α-amino radical.[5] This radical species undergoes a direct homolytic aromatic substitution by adding to an electron-deficient chloroheteroarene.[7][10] The resulting radical anion intermediate is then oxidized by the reduced photocatalyst (PC•⁻), which regenerates the ground-state photocatalyst and expels a chloride ion to yield the final α-heteroarylated amine product.[8]

Causality Insight: This mechanism is distinct because it generates a nucleophilic radical intermediate rather than a closed-shell electrophilic iminium ion. The success of this reaction hinges on the ability of the α-amino radical to add to the coupling partner and the favorable thermodynamics of the subsequent oxidation and chloride elimination steps. The process is redox-neutral, requiring no external oxidant beyond the substrates themselves.[8]

Workflow & Mechanism Diagram: Photoredox α-Heteroarylation

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ethz.ch [ethz.ch]

- 4. Visible-light photoredox catalysis: aza-Henry reactions via C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - The chemistry of amine radical cations produced by visible light photoredox catalysis [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Amine α-heteroarylation via photoredox catalysis: a homolytic aromatic substitution pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. Amine α-heteroarylation via photoredox catalysis: a homolytic aromatic substitution pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemistryworld.com [chemistryworld.com]

Troubleshooting & Optimization

Technical Support Center: Purification of N-Benzyl-N,3-dimethylaniline

This technical guide addresses a common challenge in synthetic chemistry: the removal of unreacted benzyl chloride from the crude product of N-benzyl-N,3-dimethylaniline synthesis. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted benzyl chloride so challenging?

A1: The difficulty arises from the similar physical properties of benzyl chloride and the desired product, N-benzyl-N,3-dimethylaniline. Both are relatively non-polar, high-boiling liquids, making simple extraction and distillation methods inefficient. Additionally, benzyl chloride can degrade on silica gel during chromatography to form benzyl alcohol, further complicating purification.

Q2: What are the primary byproducts I should be aware of in this reaction?

A2: Besides unreacted starting materials, the main byproduct is often dibenzylaniline, formed from the reaction of the product with another molecule of benzyl chloride. Over-alkylation can occur, especially if reaction conditions are not carefully controlled.

Q3: Can I use a simple aqueous wash to remove benzyl chloride?

A3: While benzyl chloride does slowly hydrolyze in water to form benzyl alcohol and HCl, this process is often too slow to be effective for a standard workup.[1][2] Vigorous stirring with a basic solution (like sodium bicarbonate or sodium hydroxide) can accelerate this, but phase transfer catalysts may be needed for efficient conversion.

Q4: Is distillation a viable purification method?

A4: Fractional distillation under reduced pressure can be effective, but requires a significant difference in boiling points and an efficient fractionating column. The boiling points of benzyl chloride (179 °C at atmospheric pressure) and N-benzyl-N,3-dimethylaniline (likely higher) need to be considered.[3][4][5]

Troubleshooting Guide

This section provides a systematic approach to overcoming common issues encountered during the purification of N-benzyl-N,3-dimethylaniline.

Issue 1: Co-elution of Benzyl Chloride and Product During Column Chromatography

Root Cause Analysis: The similar polarities of benzyl chloride and N-benzyl-N,3-dimethylaniline often lead to overlapping Rf values, resulting in poor separation. Benzyl chloride can also streak and decompose into benzyl alcohol on silica gel, further contaminating the product fractions.

Solutions:

-

Chemical Quenching/Scavenging (Recommended): Convert the unreacted benzyl chloride into a more polar or easily separable compound before chromatography.

-

Solvent System Optimization: Systematically vary the solvent polarity in your chromatographic system to maximize the separation between the product and the impurity.

Experimental Protocols

Protocol 1: Chemical Quenching of Unreacted Benzyl Chloride

This protocol details methods to chemically modify unreacted benzyl chloride, facilitating its removal.

Method A: Amine Quench

This method converts benzyl chloride into a more polar benzylamine derivative that can be easily removed by an acidic wash.

Step-by-Step Methodology:

-

Reaction Quench: After the primary reaction is complete, cool the reaction mixture to room temperature.

-

Add Scavenging Amine: Add an excess (2-3 equivalents relative to the initial amount of benzyl chloride) of a primary or secondary amine, such as piperidine or morpholine.

-

Stir: Stir the mixture vigorously at room temperature for 2-4 hours to ensure complete reaction with the benzyl chloride.

-

Acidic Wash: Transfer the reaction mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with 1M HCl (2-3 times) to remove the newly formed benzylamine derivative and any unreacted N,3-dimethylaniline.

-

Work-up: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Proceed with column chromatography for final purification of N-benzyl-N,3-dimethylaniline.

Method B: Use of Scavenger Resins

Scavenger resins are solid-supported reagents that react with and bind excess electrophiles like benzyl chloride, allowing for simple filtration-based removal.[6][7]

Step-by-Step Methodology:

-

Reaction Completion: Once the initial N-alkylation is complete, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane or toluene).

-

Add Scavenger Resin: Add an amine-functionalized scavenger resin (e.g., piperazine or tris(2-aminoethyl)amine bound to a polymer support) in excess.

-

Agitate: Stir or shake the mixture at room temperature. The reaction time will depend on the specific resin and can range from a few hours to overnight.

-

Filter: Filter the mixture to remove the resin, which now has the benzyl chloride byproduct bound to it.

-

Concentrate and Purify: Concentrate the filtrate and proceed with any further purification steps if necessary, such as a quick silica gel plug to remove any baseline impurities.

Protocol 2: Optimized Column Chromatography

If chemical quenching is not feasible, careful optimization of your chromatography can improve separation.

Step-by-Step Methodology:

-

TLC Analysis: Perform a detailed TLC analysis using various solvent systems. Start with a low polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity.

-

Gradient Elution: Utilize a shallow gradient elution during column chromatography. A slow, gradual increase in the polar solvent can effectively resolve compounds with close Rf values.

-

Column Dimensions: Use a long, thin column to increase the number of theoretical plates and improve separation efficiency.

-

Dry Loading: Consider adsorbing your crude product onto a small amount of silica gel and dry-loading it onto the column. This can lead to sharper bands and better separation.

Data Presentation

Table 1: Physical Properties of Key Compounds

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |

| Benzyl Chloride | 126.58 | 179 | -39 | Soluble in organic solvents, very slightly soluble in water.[1][3][4][5] |

| N,3-Dimethylaniline | 121.18 | 204-206 | - | Insoluble in water.[8][9] |

| N-Benzyl-N,3-dimethylaniline | 211.31 | >200 (estimated) | - | Insoluble in water. |

Visualizations

Workflow for Benzyl Chloride Removal

Caption: Purification workflow for N-benzyl-N,3-dimethylaniline.

References

-

Wikipedia. Benzyl chloride. [Link]

-

National Institute of Standards and Technology. Benzyl chloride. [Link]

-

Ataman Kimya. BENZYL CHLORIDE. [Link]

-

Common Organic Chemistry. Benzyl Chloride. [Link]

-

PubChem. Benzyl Chloride. [Link]

-

ACS Publications. Monolithic Scavenger Resins by Amine Functionalizations of Poly(4-vinylbenzyl chloride-co-divinylbenzene) PolyHIPE Materials. [Link]

-

Chemister.ru. (chloromethyl)benzene. [Link]

-

Organic Syntheses. BENZYLANILINE. [Link]

-

Amerigo Scientific. Scavenger Resins. [Link]

-

PubChem. N,N-Dimethylbenzylamine. [Link]

-

TSI Journals. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]

-

LookChem. Purification of N,N-Dimethylaniline. [Link]

-

ACS Publications. Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. [Link]

-

Asian Journal of Chemistry. Kinetic Studies on the Reaction between Benzyl/ Phenacyl Chloride and N,N-Dimethylaniline. [Link]

-

RSC Publishing. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]

-

ChemBK. N,3-Dimethylaniline. [Link]

-

Reddit. Benzyl Chloride removal? [Link]

-

Journal of Advanced Scientific Research. KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SOLVENTS-A REVISIT TO MENSHUTKIN REACTION. [Link]

-

Wikipedia. N,N-Dimethylaniline. [Link]

-

ResearchGate. Influence of triethylamine excess on the removal of benzyl chloride during the synthesis of TEBA in 50% in water. [Link]

-

Supporting Information. Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. [Link]

-

Stenutz. N,3-dimethylaniline. [Link]

-

Sciencemadness Wiki. Benzyl chloride. [Link]

-

ResearchGate. Kinetic studies on the reaction between benzyl/phenacyl chloride and N,N-dimethylaniline in acetone-water mixed solvents. [Link]

-

Organic Syntheses. m-NITRODIMETHYLANILINE. [Link]

-

Asian Journal of Chemistry. Kinetic Studies on the Reaction between Benzyl/Phenacyl Chloride and N,N-Dimethylaniline in Acetone-Water Mixed Solvents. [Link]

-

DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. [Link]

-

Sciencemadness. Benzyl Chloride Distillation Problems :(. [Link]

-

PrepChem.com. Preparation of benzyl chloride. [Link]

-

Wikipedia. Benzoyl chloride. [Link]

-

Loba Chemie. N,N-DIMETHYLANILINE. [Link]

Sources

- 1. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 2. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzyl chloride [webbook.nist.gov]

- 4. Benzyl chloride CAS#: 100-44-7 [m.chemicalbook.com]

- 5. Benzyl Chloride [commonorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. amerigoscientific.com [amerigoscientific.com]

- 8. chembk.com [chembk.com]

- 9. N,3-dimethylaniline [stenutz.eu]

Technical Support Center: Separation of Mono- & Di-Benzyl Impurities in Toluidine Derivatives

Executive Summary

In the synthesis of N-benzyl-p-toluidine (or the recovery of toluidine from benzylated precursors), the coexistence of Mono-benzyl (secondary amine) and Di-benzyl (tertiary amine) species is a persistent challenge.[1] While their aromatic cores create overlapping UV absorption and polarity profiles, their steric and basicity differences provide distinct handles for separation.[2][3]

This guide moves beyond generic protocols to provide a causal analysis of separation failures and robust, self-validating workflows for both analytical (HPLC) and preparative (Distillation/Extraction) scales.[1][3]

Module 1: Chromatographic Troubleshooting (HPLC & TLC)

The Problem: "My peaks are co-eluting, or the amines are tailing severely on C18."

The Science: Aromatic amines interact strongly with residual silanols on silica-based columns.[1][3] N-benzyl-p-toluidine (secondary) and N,N-dibenzyl-p-toluidine (tertiary) have high pKa values (~5–6), meaning they are protonated at neutral pH.[1][3] This leads to "cation exchange" behavior with the column stationary phase, causing peak broadening.[2][3]

Optimization Protocol: The "Silanol Suppression" Method

Do not rely on neutral mobile phases.[3] You must drive the equilibrium either fully protonated (acidic) or fully deprotonated (basic).[3]

| Parameter | Recommendation | Scientific Rationale |

| Column | C18 End-capped (e.g., Zorbax Eclipse, XBridge) | "End-capping" reduces free silanol groups that bind amines.[1][3][4] |

| Mobile Phase A | Water + 0.1% Triethylamine (TEA) | Critical: The basic modifier (TEA) competes for silanol sites, sharpening the amine peaks.[3] |

| Mobile Phase B | Acetonitrile (MeCN) | MeCN provides better dipole selectivity for aromatic rings than Methanol.[1][3] |

| Gradient | 50% B to 90% B over 15 min | Di-benzyl is significantly more hydrophobic (elutes later).[1][3] |

| Detection | UV @ 254 nm | Both species have strong absorbance here due to the benzyl/phenyl conjugation.[3] |

Visual Troubleshooting: HPLC Method Development

Caption: Decision logic for optimizing amine separation. Note that TEA is preferred for peak shape, while gradient flattening resolves selectivity issues.[2][3]

Module 2: Preparative Bulk Separation

The Problem: "Chromatography is too expensive for my 50g batch. How do I separate them chemically?"

The Science:

-

Boiling Point Gap: The addition of a second benzyl group adds significant molecular weight and van der Waals interactions, raising the boiling point drastically.[3]

-

Basicity/Sterics: The tertiary amine (Di-benzyl) is sterically crowded.[1][3] While both are basic, the secondary amine (Mono-benzyl) forms salts more readily and is more soluble in dilute aqueous acid than the lipophilic Di-benzyl species.[1]

Method A: High-Vacuum Fractional Distillation (Recommended)[1][3]

This is the cleanest method as it avoids solvent waste.[3]

-

p-Toluidine BP: ~200°C (760 mmHg) / ~85°C (10 mmHg)[1]

-

N-Benzyl-p-toluidine (Mono) BP: ~317°C (760 mmHg) / ~155°C (4 mmHg) [1][1][3]

-

N,N-Dibenzyl-p-toluidine (Di) BP: >350°C (Often decomposes before distilling at atm pressure).[1][3]

Protocol:

-

Use a Vigreux column (at least 20cm) to prevent entrainment.[3]

-

Apply high vacuum (< 5 mmHg).[3]

-

Fraction 1 (<100°C): Unreacted Toluidine.[3]

-

Fraction 2 (150-160°C): Pure N-Benzyl-p-toluidine (Mono).[1][3]

-

Residue: N,N-Dibenzyl-p-toluidine remains in the pot. (Do not overheat to avoid tar formation).[3]

Method B: Chemical Extraction (The "pH Swing")

If distillation is unavailable, exploit the lipophilicity of the Di-benzyl impurity.[1][3]

-

Dissolution: Dissolve the crude mixture in Ethyl Acetate .

-

Acid Wash (Critical Step): Extract with 1M HCl .[1][3]

-

Mechanism:[1][3][5] The primary (Toluidine) and Secondary (Mono) amines will protonate and move to the aqueous layer.

-